Lithium benzoate is a chemical compound with the formula LiC₇H₅O₂. It is a white, crystalline salt formed by the reaction of lithium hydroxide (LiOH) with benzoic acid (C₆H₅COOH) []. Lithium benzoate is readily available from various chemical suppliers and is used in various scientific research applications [].
Lithium benzoate has a relatively simple molecular structure. It consists of a lithium cation (Li⁺) bound to a benzoate anion (C₆H₅CO₂⁻) through an ionic bond. The benzoate anion has a benzene ring (C₆H₆) attached to a carboxylate group (CO₂⁻). The negative charge of the carboxylate group is delocalized across the oxygen atoms, giving the molecule some resonance stability [].
Lithium benzoate can be synthesized through a simple acid-base reaction. Lithium hydroxide reacts with benzoic acid in an aqueous solution to form lithium benzoate and water [].
LiOH (aq) + C₆H₅COOH (aq) → LiC₇H₅O₂ (aq) + H₂O (l) []
At high temperatures, lithium benzoate can decompose into lithium oxide (Li₂O) and carbon dioxide (CO₂) [].
2LiC₇H₅O₂ (s) → Li₂O (s) + 2CO₂ (g) + C₆H₆ (g) []
Lithium benzoate can participate in various other reactions depending on the research context. For instance, it can react with metal salts to form precipitates containing the metal cation and the benzoate anion [].
Lithium benzoate has gained significant interest in scientific research due to its potential role in treating gout and hyperuricemia (high uric acid levels in the blood) []. It is believed to work by inhibiting the reabsorption of uric acid in the kidneys, promoting its excretion in the urine []. However, the exact mechanism of action is still under investigation [].
Studies suggest that lithium benzoate may exert neuroprotective effects by:
These neuroprotective effects are being explored in the context of various neurodegenerative diseases, including:
Irritant